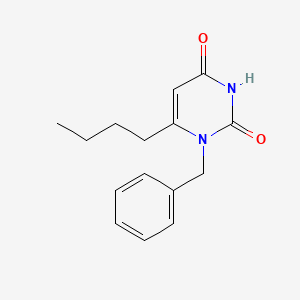

1-Benzyl-6-butylpyrimidine-2,4-dione

Description

Significance of Dihydropyrimidines and Pyrimidine-2,4-diones in Chemical Biology

Dihydropyrimidines and their oxidized counterparts, pyrimidine-2,4-diones (also known as uracil (B121893) and its derivatives), are of profound importance in chemical biology. The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, with uracil being a key constituent of ribonucleic acid (RNA). medwinpublishers.com This inherent biological role has made the pyrimidine scaffold a fertile ground for the development of therapeutic agents that can modulate physiological and pathological processes.

These heterocyclic systems exhibit a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. nih.govnih.gov Their ability to interact with a variety of biological targets, such as enzymes and receptors, is attributed to their unique electronic and structural features, which allow for diverse molecular interactions. The investigation of these scaffolds continues to be a vibrant area of research, aimed at discovering novel therapeutic agents with improved efficacy and selectivity.

Historical Context of Pyrimidine-2,4-dione Derivatives in Medicinal Chemistry Research

The journey of pyrimidine-2,4-dione derivatives in medicinal chemistry is a rich one, dating back to the discovery of the natural pyrimidines. A pivotal moment was the synthesis of 5-fluorouracil (B62378) in the 1950s, a compound that remains a cornerstone of cancer chemotherapy. nih.gov This breakthrough highlighted the therapeutic potential of modifying the pyrimidine-2,4-dione core to create potent antimetabolites.

Over the decades, research has expanded to explore a vast chemical space around this scaffold. Modifications at various positions of the pyrimidine ring have led to the development of drugs targeting a range of diseases. For instance, zidovudine (B1683550) (AZT), an early and influential anti-HIV agent, is a thymidine (B127349) analog, which is a derivative of pyrimidine-2,4-dione. nih.gov This historical success has cemented the pyrimidine-2,4-dione framework as a privileged scaffold in drug discovery.

Rationale for Investigating 1-Benzyl-6-butylpyrimidine-2,4-dione

The specific investigation of this compound is driven by the principles of rational drug design. The introduction of a benzyl (B1604629) group at the N1 position and a butyl group at the C6 position is intended to modulate the compound's physicochemical and pharmacological properties. The benzyl group, being a bulky and lipophilic moiety, can enhance binding to hydrophobic pockets within biological targets. The butyl group can similarly influence the molecule's lipophilicity and steric profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity.

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and potential investigation lies in the systematic exploration of structure-activity relationships (SAR) within the pyrimidine-2,4-dione class. By synthesizing and evaluating a library of derivatives with varying substituents, researchers can identify key structural features that govern biological activity and selectivity. This approach is fundamental to the discovery of new and improved therapeutic agents.

As specific experimental data for the synthesis, characterization, chemical reactivity, and pharmacological profile of This compound is not available in the public domain, the subsequent sections that would typically detail these aspects cannot be provided at this time. The information presented above provides a foundational context for the potential research interest in this specific molecule, based on the well-established importance of the broader pyrimidine-2,4-dione chemical class.

Structure

2D Structure

3D Structure

Properties

CAS No. |

821795-65-7 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

1-benzyl-6-butylpyrimidine-2,4-dione |

InChI |

InChI=1S/C15H18N2O2/c1-2-3-9-13-10-14(18)16-15(19)17(13)11-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3,(H,16,18,19) |

InChI Key |

MBCIYKRPPXPZNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)NC(=O)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Benzyl 6 Butylpyrimidine 2,4 Dione

Reaction Pathways in Pyrimidine-2,4-dione Formation

The synthesis of the 6-butylpyrimidine-2,4-dione core, the precursor to 1-Benzyl-6-butylpyrimidine-2,4-dione, typically proceeds through a well-established cyclocondensation reaction. This process involves the reaction of a β-keto ester with urea (B33335). For the synthesis of the 6-butyl derivative, the specific β-keto ester required is ethyl 3-oxoheptanoate.

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the amino groups of urea on the more electrophilic ketone carbonyl carbon of ethyl 3-oxoheptanoate. This step is often catalyzed by an acid or a base.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Dehydration: The intermediate then undergoes dehydration, losing a molecule of water to form a more stable enamine intermediate.

Intramolecular Cyclization: The second amino group of the urea moiety then attacks the ester carbonyl carbon in an intramolecular fashion, leading to the formation of a six-membered ring.

Elimination of Ethanol (B145695): The resulting cyclic intermediate eliminates a molecule of ethanol to yield the final 6-butylpyrimidine-2,4-dione (also known as 6-butyluracil).

This synthetic approach is a variation of the classical Biginelli reaction and provides an efficient route to a wide range of 6-substituted pyrimidine-2,4-diones.

Mechanisms of Benzylation on Nitrogen and Carbon Centers of Pyrimidine (B1678525) Rings

The introduction of a benzyl (B1604629) group onto the 6-butylpyrimidine-2,4-dione scaffold can occur at different positions, primarily on the nitrogen atoms (N1 and N3) and potentially on the carbon at the 5-position (C5). The regioselectivity of this reaction is highly dependent on the reaction conditions.

N-Benzylation (N1 vs. N3):

The benzylation of the nitrogen atoms of the pyrimidine-2,4-dione ring is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. nih.gov The pyrimidine-2,4-dione, in the presence of a base, forms an ambident nucleophilic anion with negative charge distributed over N1, N3, and the oxygen atoms. The alkylation can then occur at either N1 or N3.

The regioselectivity of N-benzylation is a subject of kinetic versus thermodynamic control. beilstein-journals.org

Kinetic Control: Under kinetically controlled conditions (e.g., lower temperatures, strong non-coordinating bases), the reaction favors the formation of the product that is formed faster. The N1 position is generally less sterically hindered and more acidic, often leading to faster deprotonation and subsequent attack on the benzyl halide.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., higher temperatures, weaker bases that allow for equilibration), the reaction favors the formation of the more stable product. The relative stability of the N1- and N3-benzylated isomers can be influenced by steric and electronic factors of the substituent at the C6 position.

C-Benzylation (C5):

While N-benzylation is more common, C-benzylation at the C5 position is also a possibility, proceeding through an electrophilic aromatic substitution mechanism. The pyrimidine-2,4-dione ring is generally electron-deficient; however, the presence of the two carbonyl groups and the nitrogen atoms makes the C5 position the most electron-rich and thus the most susceptible to electrophilic attack.

For C-benzylation to occur, the benzyl group must be introduced as an electrophile. This can be achieved by using a benzyl halide in the presence of a Lewis acid catalyst, which would generate a benzyl carbocation or a highly polarized complex. The pyrimidine-2,4-dione would then act as a nucleophile, with the C5 position attacking the electrophilic benzyl species. However, this reaction is generally less favorable than N-benzylation due to the lower nucleophilicity of the C5 carbon compared to the nitrogen anions. The presence of activating groups on the pyrimidine ring would be required to facilitate this type of reaction.

Nucleophilic and Electrophilic Reactivity of the Pyrimidine-2,4-dione Framework

The pyrimidine-2,4-dione ring system exhibits a distinct pattern of reactivity towards nucleophiles and electrophiles, largely dictated by the electron-withdrawing nature of the two nitrogen atoms and the two carbonyl groups.

Nucleophilic Reactivity:

The pyrimidine ring is considered π-deficient, making it susceptible to nucleophilic attack. The most electron-deficient positions in the this compound framework are the carbon atoms at the C2, C4, and C6 positions. However, in this specific molecule, the C2 and C4 positions are part of carbonyl groups, and the C6 position is already substituted. Therefore, direct nucleophilic substitution on the ring is less common. Instead, the primary nucleophilic character is observed at the nitrogen atoms (N1 and N3) after deprotonation, as discussed in the context of N-benzylation.

Electrophilic Reactivity:

Electrophilic substitution on the pyrimidine-2,4-dione ring is generally difficult due to its electron-deficient nature. However, the C5 position is the most electron-rich carbon atom in the ring and is the preferred site for electrophilic attack. The presence of the benzyl group at N1 and the butyl group at C6 can influence the electron density at the C5 position and thus its reactivity towards electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts type reactions, if they occur, would be expected to take place at this position. The reaction would proceed through the typical mechanism of electrophilic aromatic substitution, involving the formation of a resonance-stabilized cationic intermediate (a sigma complex).

Role of Catalysts and Reagents in Reaction Selectivity and Yield

The selectivity and yield of reactions involving the this compound framework, particularly its synthesis via benzylation of 6-butylpyrimidine-2,4-dione, are significantly influenced by the choice of catalysts and reagents.

Bases:

The choice of base is critical in determining the regioselectivity of N-benzylation.

Strong, non-coordinating bases such as sodium hydride (NaH) tend to favor the kinetically controlled product by rapidly and irreversibly deprotonating the most acidic proton (typically at N1). beilstein-journals.org

Weaker, coordinating bases like potassium carbonate (K2CO3) can lead to a mixture of N1 and N3 isomers, often favoring the thermodynamically more stable product due to the possibility of equilibration. researchgate.net

Solvents:

The solvent plays a crucial role in solvating the pyrimidine anion and the electrophile, thereby influencing the reaction rate and selectivity.

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can dissolve the uracil (B121893) derivative and its salt, facilitating the SN2 reaction. These solvents can also influence the position of the equilibrium between different anionic forms. nih.gov

Nonpolar solvents may lead to lower yields and different selectivity profiles due to the poor solubility of the reactants.

Catalysts:

The following table summarizes the general effects of different reagents on the benzylation of 6-alkylpyrimidine-2,4-diones:

| Reagent Type | Specific Reagent | Expected Outcome on Benzylation |

| Base | Sodium Hydride (NaH) | Favors kinetic N1-benzylation |

| Potassium Carbonate (K2CO3) | Can lead to a mixture of N1 and N3 isomers, often favoring the thermodynamic product | |

| Solvent | Dimethylformamide (DMF) | Good for dissolving reactants, favors SN2 mechanism |

| Tetrahydrofuran (B95107) (THF) | Can be used with strong bases like NaH | |

| Catalyst | Lewis Acids (e.g., AlCl3) | Required for electrophilic C5-benzylation |

Structure Activity Relationship Sar Studies of 1 Benzyl 6 Butylpyrimidine 2,4 Dione Derivatives

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional arrangement of 1-benzyl-6-butylpyrimidine-2,4-dione derivatives is critical for their interaction with biological targets. The conformational freedom of the N1-benzyl and C6-butyl groups allows the molecule to adopt various spatial orientations. The dihedral angle between the pyrimidine (B1678525) ring and the N1-benzyl substituent is a key determinant of binding affinity. This orientation dictates how the aromatic benzyl (B1604629) group can engage with hydrophobic pockets or participate in π-π stacking interactions within a receptor's active site.

Molecular modeling and docking studies on related pyrimidine derivatives have shown that the pyrimidine-2,4-dione core often acts as a hydrogen-bonding scaffold. For instance, in inhibitors of PARP-1, the carbonyl groups and ring nitrogens of a fused pyrimidine-2,4-dione system form characteristic hydrogen bonds with key amino acid residues like Gly863 and Ser904. The orientation of appended groups, analogous to the N1-benzyl moiety, is crucial for establishing additional favorable interactions, such as π-π stacking with residues like Tyr907. The flexibility of the C6-butyl chain allows it to adapt to the topology of hydrophobic channels or grooves near the binding site, with longer or branched chains potentially offering more extensive van der Waals contacts.

Stereochemical Considerations in Pyrimidine-2,4-dione Functionality

The core this compound structure does not possess any chiral centers. The pyrimidine-2,4-dione ring is planar, and the substituents at the N1 and C6 positions are achiral. However, stereochemistry becomes a critical consideration when chiral centers are introduced into the derivatives, for example, by branching the C6-alkyl chain (e.g., a sec-butyl or isobutyl group) or by adding chiral substituents to the benzyl ring.

The introduction of a stereocenter can lead to enantiomers that may exhibit significantly different biological activities, affinities, and metabolic profiles. This stereoselectivity arises because biological targets, such as enzymes and receptors, are chiral environments. One enantiomer may fit optimally into a binding site, maximizing favorable interactions, while the other may fit poorly or encounter steric hindrance, leading to reduced or no activity. Therefore, while the parent compound is achiral, the synthesis of chiral derivatives would necessitate separation and individual evaluation of the enantiomers to fully elucidate the SAR and identify the eutomer (the more active enantiomer).

Systemic Investigation of Substituent Effects at N1 and C6 Positions

The biological activity of the pyrimidine-2,4-dione scaffold can be finely tuned by modifying the substituents at the N1 and C6 positions. These positions are synthetically accessible and offer opportunities to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are central to pharmacodynamics and pharmacokinetics.

The N1-benzyl group plays a significant role in target engagement, often fitting into a hydrophobic pocket of the target protein. The electronic and steric properties of this group can be altered by adding substituents to the phenyl ring. Studies on related N-benzyl pyrimidine derivatives have demonstrated that even minor changes can have a profound impact on potency. acs.org

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 inhibitors, substitution on the benzyl group was systematically explored. acs.org Research on other N-benzyl derivatives, such as thieno[2,3-d]pyrimidine-6-carboxamides, has similarly shown that an unsubstituted benzyl ring or rings with small substituents often yield the highest antimicrobial activity. researchgate.net This suggests that the size and nature of the substituent are critical, with larger groups potentially causing steric clashes within the binding pocket.

Table 1: Effect of N1-Benzyl Ring Substitution on Inhibitory Activity of a Related Pyrimidine Series Data below is illustrative of SAR principles from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives and does not represent the target compound. acs.org

| Compound ID | Benzyl Ring Substitution (R) | IC₅₀ (µM) |

| 1 | H (unsubstituted) | 0.5 |

| 2 | 2-F | 0.2 |

| 3 | 3-F | 0.4 |

| 4 | 4-F | 0.3 |

| 5 | 4-Cl | 0.2 |

| 6 | 4-CH₃ | 0.4 |

| 7 | 4-OCH₃ | 0.7 |

| 8 | 4-CF₃ | >10 |

The C6-alkyl substituent is crucial for modulating the compound's lipophilicity and interaction with hydrophobic regions of the target. The length and branching of this chain can influence binding affinity, cell permeability, and metabolic stability.

Generally, increasing the length of a linear alkyl chain enhances lipophilicity. This can lead to stronger binding through increased hydrophobic interactions up to an optimal length. matec-conferences.org However, chains that become too long may introduce excessive flexibility, leading to an entropic penalty upon binding, or may extend beyond the confines of the binding pocket, resulting in a sharp decrease in activity. nih.gov Studies on N-1 alkyl-substituted cannabimimetic indoles, for example, found that optimal receptor binding occurred with a five-carbon side chain, with a dramatic decrease in affinity for a seven-carbon chain. nih.gov

Branching in the alkyl chain, such as using an isobutyl or sec-butyl group instead of an n-butyl group, introduces steric bulk. This can be beneficial if the binding pocket is shaped to accommodate it, potentially leading to increased binding affinity and selectivity. Conversely, it can be detrimental if it leads to steric hindrance.

Table 2: Influence of Alkyl Chain Length on Hydrophobic Interaction This table illustrates the general principle that increasing alkyl chain length enhances hydrophobicity, as demonstrated in a study on hydrophobically-modified gelatin hydrogels. matec-conferences.org

| Alkyl Group at C6 | Carbon Chain Length | Relative Hydrophobic Interaction (Adsorption of Uranine) |

| Butyl | C4 | Baseline |

| Hexyl | C6 | Increased |

| Octyl | C8 | Further Increased |

| Dodecyl | C12 | Maximized |

While the primary focus is on the N1 and C6 positions, further functionalization of the pyrimidine-2,4-dione core itself offers another avenue for SAR exploration. The C5 position is a common site for modification, where the introduction of small groups like halogens or methyl groups can alter the electronic properties of the ring and provide additional interaction points.

In a study of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives, modifying the C6 position from a chloro group to other functionalities had a dramatic effect on anti-HIV-1 activity. nih.gov Replacing the chlorine with an azido (B1232118) or an amino group resulted in a significant increase in potency, highlighting the critical role of the C6-substituent's ability to act as a hydrogen bond donor or acceptor. nih.gov This underscores that the C6 position is not only important for hydrophobic interactions but can also be a key site for establishing specific, polar contacts with the biological target. nih.gov

Table 3: Effect of C6-Substituent on Anti-HIV-1 Activity of 1-Benzyl Uracil (B121893) Derivatives Data from a study on 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives. nih.gov

| Compound ID | C6-Substituent | EC₅₀ (µM) | Selectivity Index (SI) |

| 1 | -Cl | 21 | >9 |

| 2 | -N₃ (azido) | 0.067 | 685 |

| 3 | -NH₂ (amino) | 0.069 | 661 |

Structure-Based Design Principles for Targeted Biological Activity

Modern drug discovery efforts for pyrimidine-2,4-dione derivatives increasingly rely on structure-based design principles to create potent and selective inhibitors. This approach uses high-resolution structural information of the target protein, obtained from techniques like X-ray crystallography or generated through homology modeling, to guide the design of complementary ligands.

The process typically begins by docking the core scaffold, such as this compound, into the active site of the target. Computational analysis can then predict the optimal orientation and conformation of the molecule. This information allows medicinal chemists to rationally design modifications. For example, if the model shows an unoccupied hydrophobic pocket adjacent to the N1-benzyl ring, derivatives with specific substituents at the para or meta positions of the ring can be synthesized to fill that space and increase binding affinity. rsc.org Similarly, if a potential hydrogen bond donor/acceptor on the protein is identified near the C6-butyl chain, derivatives could be designed to incorporate a polar functional group at the terminus of the chain to form a new, stabilizing interaction. This iterative cycle of design, synthesis, and biological evaluation is a powerful strategy for optimizing lead compounds and developing targeted therapeutics. rsc.org

Ligand-Target Interactions: Key Binding Motifs

The pyrimidine-2,4-dione core is adept at forming specific and crucial interactions with protein targets, primarily through hydrogen bonding. The two carbonyl groups at positions 2 and 4, along with the nitrogen atoms in the ring, act as key hydrogen bond acceptors and donors.

Molecular docking studies on various pyrimidine-2,4-dione derivatives have frequently identified the formation of hydrogen bonds between the pyrimidine-dione moiety and key amino acid residues within the active site of their target proteins. For instance, in studies of pyrimidine-diones as inhibitors of enzymes like BRD4, the carbonyl group is essential for forming a hydrogen bond interaction with key amino acids such as Asn140. nih.gov The pyrimidine-dione scaffold often embeds within hydrophobic pockets, with interactions being further stabilized by surrounding hydrophobic residues. nih.gov

The introduction of a benzyl group at the N1 position is a common strategy to introduce a significant hydrophobic component to the molecule. This aromatic ring can engage in several types of non-covalent interactions, including:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like tyrosine, phenylalanine, or tryptophan.

Cation-π Interactions: The electron-rich face of the benzyl group can interact favorably with positively charged residues such as lysine (B10760008) or arginine.

The butyl group at the C6 position further enhances the lipophilicity of the molecule. The length and flexibility of the alkyl chain can allow it to probe and occupy deeper hydrophobic channels or pockets within the binding site. The nature of the substituent at the C6 position is a critical determinant of biological activity, with variations in alkyl chain length and branching influencing potency and selectivity. Studies on 6-substituted pyrimidine-2,4-dione derivatives have shown that the presence and nature of this substituent can significantly impact their antimicrobial or anticancer activities. medwinpublishers.com

A summary of the key potential interactions for this compound is presented in the table below.

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyrimidine-2,4-dione Core | Hydrogen Bonding | Asparagine, Glutamine, Serine, Threonine |

| 1-Benzyl Group | Hydrophobic Interactions, π-π Stacking, Cation-π Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |

| 6-Butyl Group | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine |

Pharmacophore Elucidation of Pyrimidine-2,4-dione Scaffolds

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the pyrimidine-2,4-dione scaffold, several key pharmacophoric features can be identified based on its common interaction patterns with various biological targets.

A general pharmacophore model for pyrimidine-2,4-dione derivatives typically includes:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens at positions 2 and 4 are prominent hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The nitrogen atom at position 3 (if unsubstituted) can act as a hydrogen bond donor. In the case of this compound, the N3-H remains a potential HBD.

Hydrophobic/Aromatic Features: The benzyl group at N1 provides a distinct aromatic and hydrophobic feature. The butyl group at C6 contributes an additional hydrophobic feature.

The relative spatial arrangement of these features is critical for optimal binding. Computational studies and 2D-QSAR modeling of pyrimidine-2,4-dione derivatives have been employed to refine these pharmacophore models for specific targets, such as HIV reverse transcriptase. researchgate.net These models often highlight the importance of the distances and angles between the hydrogen bonding features and the hydrophobic centers for potent inhibitory activity.

The table below summarizes the key pharmacophoric features derived from the this compound structure.

| Pharmacophoric Feature | Contributing Structural Moiety |

| Hydrogen Bond Acceptor 1 | C2=O |

| Hydrogen Bond Acceptor 2 | C4=O |

| Hydrogen Bond Donor | N3-H |

| Aromatic/Hydrophobic Region 1 | 1-Benzyl Group |

| Hydrophobic Region 2 | 6-Butyl Group |

Computational Chemistry and Theoretical Modeling of 1 Benzyl 6 Butylpyrimidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 1-Benzyl-6-butylpyrimidine-2,4-dione.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. researchgate.net By calculating the potential energy surface, researchers can identify low-energy conformations and transition states, which are crucial for understanding the molecule's flexibility and reactivity. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), have been successfully used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. irjweb.comresearchgate.netuni-greifswald.de The optimized geometry of this compound would reveal the spatial relationship between the benzyl (B1604629) group, the butyl chain, and the pyrimidine-2,4-dione core, influencing its steric and electronic properties.

HOMO-LUMO Analysis for Reaction Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy and distribution of these orbitals provide valuable information about a molecule's reactivity and its ability to participate in chemical reactions. nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. scirp.org

For pyrimidine derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov In this compound, the HOMO is likely to be concentrated on the pyrimidine ring and the benzyl group, while the LUMO may be centered on the pyrimidine ring's carbonyl groups. This distribution helps in predicting sites for electrophilic and nucleophilic attack.

| Parameter | Description | Typical Inferred Value for Pyrimidine Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |

Molecular Docking and Dynamics Simulations for Target Binding

To understand how this compound might interact with biological macromolecules, such as proteins, molecular docking and dynamics simulations are employed. These computational techniques are instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target.

Prediction of Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a small molecule like this compound binds to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. mdpi.com

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For pyrimidine derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of various protein targets. researchgate.net

Ligand-Protein Interaction Profiling

Following molecular docking, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the specific types of interactions that contribute to the binding affinity. Common interactions include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes. mdpi.com

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: This occurs between aromatic rings, such as the benzyl group of the ligand and aromatic amino acid residues of the protein.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netrsc.org MD simulations model the movement of atoms and molecules, offering a more realistic representation of the binding event and the stability of the complex. mdpi.comnih.gov

| Interaction Type | Description | Potential Interacting Groups on this compound |

|---|---|---|

| Hydrogen Bond Donor | N-H groups on the pyrimidine ring | Can interact with acceptor groups on amino acid residues (e.g., Asp, Glu, backbone carbonyls). |

| Hydrogen Bond Acceptor | Carbonyl oxygens on the pyrimidine ring | Can interact with donor groups on amino acid residues (e.g., Arg, Lys, Ser, Thr, backbone N-H). |

| Hydrophobic Interactions | Butyl chain and benzyl group | Can interact with nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe). |

| Pi-Pi Stacking | Benzyl group | Can interact with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

In Silico ADME Prediction for Compound Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery. chemmethod.comchemmethod.com These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested in its development. nih.govresearchgate.net

For this compound, various ADME properties can be predicted using a range of computational tools and models. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

Key ADME parameters that are typically evaluated include:

Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation. Pyrimidine derivatives are often assessed for their potential as orally active drugs.

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system.

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood plasma can affect its distribution and availability to reach its target.

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver.

Drug-likeness: An assessment of whether a compound contains functional groups or has physical properties that are consistent with known drugs.

These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for optimizing the structure of this compound to improve its pharmacokinetic profile. rsc.org

QSAR Modeling for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR studies are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. For derivatives of pyrimidine-2,4-dione, the core scaffold of this compound, QSAR modeling has been employed to elucidate the structural requirements for various biological activities, including anticancer and antiviral effects. nih.govut.ee

A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of molecular descriptors for each molecule, the development of a mathematical model correlating the descriptors with the activity, and the validation of the model's predictive power.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For pyrimidine-2,4-dione derivatives, a wide range of descriptors can be calculated, categorized as follows:

1D Descriptors: These are the simplest descriptors and include constitutional properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encompass topological indices (e.g., connectivity indices, shape indices) and physicochemical properties like molar refractivity and polarizability.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). Quantum chemical descriptors, often derived from methods like Density Functional Theory (DFT), can provide more detailed electronic information such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Techniques like Genetic Function Algorithm (GFA) are often used to select a subset of descriptors that best correlate with the biological activity. nih.gov

Once the descriptors are selected, a mathematical model is developed to link them to the biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. researchgate.net The quality of the resulting QSAR model is assessed using several statistical parameters:

Coefficient of determination (R²): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A higher R² value generally signifies a better fit.

Cross-validated R² (Q²): This parameter assesses the predictive ability of the model through internal validation techniques like leave-one-out (LOO) cross-validation. A high Q² value (typically > 0.5) is indicative of a robust model. nih.gov

External validation: The model's predictive power is further evaluated using an external test set of compounds that were not used in the model development. The predicted activities for the test set are compared with their experimental values to calculate the predictive R² (R²pred). nih.gov

While a specific QSAR model for this compound is not available in the public domain, studies on related pyrimidine and uracil (B121893) derivatives provide insights into the potential structure-activity relationships. nih.govut.ee For instance, QSAR studies on uracil derivatives have highlighted the importance of certain structural features for their biological activity. researchgate.net These studies often suggest that modifications at specific positions of the pyrimidine ring can significantly influence the compound's interaction with its biological target.

For this compound, a hypothetical QSAR study might reveal the following:

The benzyl group at the N1 position could contribute to the lipophilicity and steric bulk of the molecule, potentially influencing its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The butyl group at the C6 position would also impact the compound's lipophilicity and could be involved in van der Waals interactions within the binding site.

The dione (B5365651) moiety at the C2 and C4 positions is crucial for hydrogen bonding interactions, a common feature in the binding of uracil analogs to their targets.

A hypothetical QSAR model for a series of analogs of this compound might be represented by an equation similar to this:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(LUMO) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), logP represents lipophilicity, MR is molar refractivity (a steric parameter), and LUMO is the energy of the lowest unoccupied molecular orbital (an electronic parameter). The coefficients (β) would indicate the direction and magnitude of the contribution of each descriptor to the biological activity.

The insights gained from such QSAR models are invaluable for the rational design of new, more potent analogs of this compound for various therapeutic applications.

Data Tables

Table 1: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives

| Descriptor Category | Examples | Information Provided |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological (2D) | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Electronic properties and reactivity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Acceptable Value | Purpose |

| Coefficient of Determination | R² | > 0.6 | Goodness of fit of the model |

| Cross-validated R² | Q² (or R²cv) | > 0.5 | Internal predictive ability of the model |

| Predictive R² for external set | R²pred | > 0.5 | External predictive ability of the model |

Advanced Spectroscopic Characterization Methodologies for 1 Benzyl 6 Butylpyrimidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "1-Benzyl-6-butylpyrimidine-2,4-dione." By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the compound's connectivity and stereochemistry can be assembled.

¹H NMR, ¹³C NMR, and 2D NMR Techniques for Connectivity and Configuration

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide crucial information about the number and types of hydrogen atoms present in the molecule, as well as their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 (pyrimidine ring) | ~ 5.7 | Singlet | 1H |

| Benzyl (B1604629) CH₂ | ~ 5.0 | Singlet | 2H |

| Aromatic (phenyl) | ~ 7.2-7.4 | Multiplet | 5H |

| α-CH₂ (butyl) | ~ 2.4 | Triplet | 2H |

| β-CH₂ (butyl) | ~ 1.5 | Sextet | 2H |

| γ-CH₂ (butyl) | ~ 1.3 | Sextet | 2H |

| δ-CH₃ (butyl) | ~ 0.9 | Triplet | 3H |

| N³-H (pyrimidine ring) | ~ 11.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~ 151 |

| C-4 (C=O) | ~ 163 |

| C-6 | ~ 155 |

| C-5 | ~ 102 |

| Benzyl CH₂ | ~ 52 |

| Aromatic C (quaternary) | ~ 136 |

| Aromatic CH | ~ 127-129 |

| α-CH₂ (butyl) | ~ 32 |

| β-CH₂ (butyl) | ~ 30 |

| γ-CH₂ (butyl) | ~ 22 |

| δ-CH₃ (butyl) | ~ 14 |

2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, showing the correlation between the adjacent methylene (B1212753) and methyl groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connection of the benzyl group to the N1 position of the pyrimidine (B1678525) ring and the butyl group to the C6 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (molecular formula: C₁₅H₁₈N₂O₂), the expected exact mass would be approximately 274.1368 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺˙) at m/z 274. The fragmentation pattern would likely involve the following key fragment ions:

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment |

| 274 | [M]⁺˙ (Molecular ion) |

| 183 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 217 | [M - C₄H₉]⁺ (Loss of butyl radical) |

The fragmentation pattern would be crucial in confirming the presence of both the benzyl and butyl substituents and their attachment to the pyrimidine-2,4-dione core.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would allow for the precise determination of the three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis would reveal:

The planarity of the pyrimidine ring.

The conformation of the butyl chain in the solid state.

The orientation of the benzyl group relative to the pyrimidine ring.

Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While a crystal structure for the specific title compound is not publicly available, related pyrimidinedione derivatives have been studied, and their structures provide a basis for what to expect.

Illustrative Crystallographic Data for a Pyrimidinedione Analog

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 9.3 |

| c (Å) | ~ 18.2 |

| β (°) | ~ 91.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~ 3200 | N-H | Stretching |

| ~ 3050 | Aromatic C-H | Stretching |

| ~ 2950 | Aliphatic C-H | Stretching |

| ~ 1710 | C=O (amide) | Stretching |

| ~ 1650 | C=O (amide) | Stretching |

| ~ 1600 | C=C (aromatic) | Stretching |

The presence of two distinct carbonyl stretching bands would be indicative of the two different carbonyl environments in the pyrimidine-2,4-dione ring. The N-H stretching frequency would confirm the presence of the amide proton.

Mechanisms of Biological Interaction for 1 Benzyl 6 Butylpyrimidine 2,4 Dione

Molecular Basis of Adenosine (B11128) Receptor Antagonism

The pyrimidine (B1678525) ring is a core component of several known adenosine receptor antagonists. nih.govnih.gov Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are G-protein coupled receptors that mediate the physiological effects of adenosine. Antagonism of these receptors has therapeutic potential in a range of disorders. The interaction of 1-Benzyl-6-butylpyrimidine-2,4-dione with these receptors is predicated on its ability to occupy the same binding sites as the endogenous ligand adenosine or related synthetic ligands.

The selectivity of pyrimidine derivatives for different adenosine receptor subtypes is highly dependent on the substitution pattern on the pyrimidine core. Research on various diaryl and substituted pyrimidines has provided insights into the structural requirements for selective binding.

A3 Receptor Selectivity : Studies on diaryl 2- or 4-amidopyrimidines have revealed compounds with remarkable affinity and high selectivity for the human A3 adenosine receptor, with some ligands exhibiting Ki values below 10 nM while showing no significant activity at A1, A2A, and A2B receptors. nih.gov This suggests that the pyrimidine scaffold is particularly amenable to modifications that favor A3 antagonism.

A2A Receptor Selectivity : Fused pyrimidine systems, such as 4-arylthieno[3,2-d]pyrimidines, have been developed as potent and highly selective antagonists of the human A2A receptor, with potential applications in Parkinson's disease. nih.gov

A1 and A3 Receptor Potency : In studies of adenosine derivatives themselves, N6-arylmethyl (benzyl) substitutions tend to result in compounds that are more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov

For this compound, the N1-benzyl group and the C6-butyl group are critical determinants of its potential binding affinity and selectivity. The large, hydrophobic benzyl (B1604629) group could form favorable interactions within the predominantly hydrophobic ligand-binding pockets of adenosine receptors. The C6-butyl group would further influence the compound's orientation and steric fit within the receptor's active site. Based on analogues, a preference for A1 and/or A3 receptors might be anticipated.

| Derivative Class | Receptor Selectivity | Reported Affinity (Ki) |

| Diaryl Amidopyrimidines | A3 | < 10 nM |

| 4-Arylthieno[3,2-d]pyrimidines | A2A | Potent Antagonists |

| N6-Benzyladenosine Analogues | A1 / A3 | High Potency |

The interaction of a ligand with a receptor can occur via two primary mechanisms:

Orthosteric Binding : The ligand binds to the same site as the endogenous agonist (the orthosteric site). Orthosteric antagonists compete directly with the natural ligand, in this case, adenosine. Given the structural difference between the purine (B94841) core of adenosine and the pyrimidine core of this compound, the latter would act as a competitive antagonist by occupying the adenosine binding pocket and preventing its activation.

Allosteric Modulation : The ligand binds to a topographically distinct site on the receptor (an allosteric site). This binding event induces a conformational change in the receptor that modulates the affinity or efficacy of the orthosteric ligand. While less common for this class of compounds at adenosine receptors, the possibility exists. The binding of this compound to an allosteric site could potentially alter the receptor's conformation, thereby inhibiting its function without directly blocking the adenosine binding site.

Without direct experimental data, it is most plausible to hypothesize that this compound acts as an orthosteric antagonist, a common mechanism for synthetic heterocyclic antagonists of adenosine receptors.

Potential as Enzyme Inhibitors: Proposed Mechanisms

The pyrimidine-2,4-dione structure is bioisosteric to other five- and six-membered heterocyclic scaffolds known to inhibit various enzymes. This structural analogy allows for the formulation of proposed inhibitory mechanisms against key enzymatic targets.

Protein Tyrosine Phosphatase 1B (PTP-1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.gov A well-established class of PTP-1B inhibitors is based on the thiazolidine-2,4-dione (TZD) scaffold. nih.govresearchgate.net

The proposed mechanism of inhibition for this compound is based on its structural similarity to TZD derivatives. The pyrimidine-2,4-dione core can be considered a bioisostere of the thiazolidine-2,4-dione ring. The mechanism of TZD-based inhibitors involves their acidic N-H proton and carbonyl groups interacting with the active site of PTP-1B, often mimicking the binding of the phosphate (B84403) group of the phosphotyrosine substrate. nih.gov The benzylidene moiety common in potent TZD inhibitors provides critical hydrophobic interactions. researchgate.netnih.gov

Analogously, this compound could inhibit PTP-1B through the following proposed interactions:

The dione (B5365651) carbonyls and the N-H proton of the pyrimidine-2,4-dione ring could form hydrogen bonds with key residues within the PTP-1B catalytic site.

The N1-benzyl group could occupy a hydrophobic pocket adjacent to the active site, enhancing binding affinity, similar to the function of the benzylidene groups in TZD inhibitors.

| TZD Analogue | PTP-1B Inhibitory Activity (IC50) |

| N-methyl benzoic acid / 5-(3-methoxy-4-phenethoxy) benzylidene TZD | 1.1 µM |

| 1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene) Imidazolidine-2,4-dione | 0.57 µM |

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a critical role in T-cell signaling and activation. nih.govpatsnap.com Selective inhibition of Lck is a therapeutic strategy for T-cell-mediated autoimmune diseases. nih.gov Potent Lck inhibitors have been developed based on an aminopyrimidine scaffold. nih.govresearchgate.net

The established mechanism for aminopyrimidine-based Lck inhibitors involves the pyrimidine core binding to the ATP-binding site of the kinase. Specifically, the nitrogen atoms of the 2-aminopyrimidine (B69317) core form crucial hydrogen bond interactions with the "hinge region" of the kinase, mimicking the binding of the adenine (B156593) portion of ATP. nih.gov This binding blocks the catalytic activity of the enzyme. patsnap.com

For this compound, a hypothetical mechanism of Lck inhibition can be proposed:

The pyrimidine-2,4-dione core could orient itself within the ATP-binding pocket of Lck.

The two carbonyl oxygens are capable of acting as hydrogen bond acceptors, potentially interacting with the kinase hinge region in a manner analogous to the aminopyrimidine nitrogens.

This framework is hypothetical, as the electronic and steric properties of a dione differ from an amino-substituted pyrimidine, but the shared core scaffold suggests a potential for interaction.

Interaction with Other Biological Targets: Hypothetical Frameworks

The versatility of the pyrimidine-2,4-dione (uracil) scaffold is evident from its presence in numerous compounds with diverse biological activities. Based on the activity of related structures, several other potential targets can be hypothesized for this compound.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : Fused pyrimidine systems, specifically pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been identified as potent PARP-1 inhibitors. rsc.org The pyrimidine-2,4-dione scaffold was shown to occupy the nicotinamide-binding site of the enzyme, with the carbonyl groups forming characteristic hydrogen bonds with Gly863 and Ser904. This suggests that the core of this compound could potentially interact with the PARP-1 active site. rsc.org

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and identified as inhibitors of eEF-2K, an atypical protein kinase involved in protein synthesis regulation. nih.gov The core scaffold is essential for activity, indicating that other substituted pyrimidine-2,4-diones could be explored as potential eEF-2K inhibitors.

Dual-Target Kinase Inhibition (BRD4/PLK1) : Certain 5-aryl ethylidene aminopyrimidine-2,4-dione derivatives have been shown to act as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). mdpi.com In these compounds, the pyrimidine-dione core engages in hydrophobic interactions and hydrogen bonds within the respective kinase binding sites. This precedent suggests that the core scaffold of this compound might serve as a foundation for inhibitors of other kinases involved in cell cycle and transcription.

These hypothetical frameworks underscore the potential of this compound as a scaffold for developing modulators of various enzymes and receptors, warranting further investigation into its broader biological activity profile.

No Publicly Available Data on the Cellular Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the cellular mechanistic studies, effects on signaling pathways, or modulatory effects on cellular processes of the chemical compound this compound.

While the broader class of pyrimidine-2,4-dione derivatives has been the subject of various biological investigations, research pinpointing the specific interactions of this compound at a cellular level has not been published in the accessible scientific domain.

Therefore, it is not possible to provide a detailed article on its mechanisms of biological interaction as requested. The required data on its effects on specific signaling pathways and its influence on cellular processes such as T cell activation are absent from the current body of scientific literature.

General Context of Pyrimidine-2,4-dione Derivatives

For informational purposes, it is worth noting that other compounds containing the pyrimidine-2,4-dione (also known as uracil) core structure have been studied for a range of biological activities. For instance, certain 1-benzyl-uracil derivatives have been investigated for their potential antiviral activities, specifically as non-nucleoside inhibitors of viral enzymes like reverse transcriptase. nih.gov These studies suggest that the pyrimidine-2,4-dione scaffold can be a valuable starting point for the development of biologically active molecules. However, the specific biological functions are highly dependent on the nature and position of the substituents on the pyrimidine ring.

Research into other substituted pyrimidine-2,4-diones has explored their potential as antimicrobial and anticancer agents. medwinpublishers.comnih.gov The mechanisms of action for these related compounds can vary widely, from inhibiting enzymes essential for DNA biosynthesis to inducing cell cycle arrest and apoptosis. medwinpublishers.comresearchgate.net

It is crucial to reiterate that these findings pertain to related but structurally distinct molecules. Without dedicated research on this compound, any extrapolation of its biological activity would be purely speculative and scientifically unfounded. The specific combination of a benzyl group at the N1 position and a butyl group at the C6 position will confer unique physicochemical and steric properties that dictate its interaction with biological targets.

Further research, including in vitro cellular assays, is necessary to elucidate the specific biological effects and mechanisms of action of this compound. Until such studies are conducted and published, a scientifically accurate and detailed account as requested cannot be compiled.

Future Research Trajectories and Academic Perspectives

Development of Novel Synthetic Routes for Diversification

The advancement of novel synthetic methodologies is crucial for generating a diverse library of 1-Benzyl-6-butylpyrimidine-2,4-dione analogs. Current synthetic strategies for pyrimidine-2,4-diones often involve the condensation of β-dicarbonyl compounds with urea (B33335) or its derivatives. mdpi.com Future research should focus on developing more flexible and efficient multi-component reactions and one-pot procedures that allow for systematic variation of substituents at the N1, N3, C5, and C6 positions.

For instance, a recently developed four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide under palladium catalysis has proven effective for synthesizing highly substituted uracil (B121893) derivatives. mdpi.com Adopting such strategies could facilitate the rapid synthesis of analogs of this compound. Another innovative approach involves the treatment of 6-aminouracil (B15529) derivatives with N-bromosuccinimide to generate a reactive intermediate that can be functionalized "in situ," a method used to create fused xanthine (B1682287) structures. acs.org Exploring solid-phase synthesis or flow chemistry could further enhance the efficiency of library generation, enabling high-throughput screening for desired biological activities. The design of synthetic routes that allow for late-stage diversification would be particularly valuable, enabling the introduction of various functional groups in the final steps of the synthesis to fine-tune the molecule's properties. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The pyrimidine-2,4-dione core is a privileged scaffold known to interact with a multitude of biological targets. While analogs have shown promise as antiviral agents, particularly against HIV-1 reverse transcriptase and integrase, future research should aim to uncover new therapeutic applications for this compound.

Potential new therapeutic areas for exploration include:

Oncology: Derivatives of the related pyrimidine-2,4,6-trione have demonstrated potent anti-proliferative activity against various human tumor cell lines, including ovarian, breast, and renal cancer cells, with GI50 values in the low nanomolar range. nih.gov Furthermore, novel aminopyrimidine-2,4-diones have been identified as dual-target inhibitors of BRD4 and PLK1, which are critical proteins in cell cycle regulation and gene expression, suggesting a potential role in cancer therapy. mdpi.com

Neurodegenerative Diseases: Pyrimidine-2,4,6-trione analogs have been shown to inhibit mutant SOD1-dependent protein aggregation, a key pathological feature of Amyotrophic Lateral Sclerosis (ALS). nih.gov This opens the possibility that this compound analogs could be investigated for their potential to modulate protein aggregation in other neurodegenerative disorders.

Immunomodulation and Pain: Imidazolidine-2,4-dione derivatives, which share structural similarities, have been developed as potent and selective cannabinoid CB2 receptor agonists, with applications in treating neuropathic pain. nih.gov Exploring the interaction of this compound analogs with cannabinoid receptors or other targets in the endocannabinoid system could yield novel analgesics or anti-inflammatory agents.

Infectious Diseases: Beyond HIV, analogs of benzyl (B1604629) pyrimidines have been investigated as selective inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens associated with AIDS, such as Pneumocystis carinii and Toxoplasma gondii. nih.gov This suggests a broader potential for this class of compounds in treating various infectious diseases.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is paramount for accelerating the drug discovery process. Future studies on this compound should leverage these integrated methodologies to rationalize structure-activity relationships (SAR) and predict pharmacokinetic properties.

Molecular Docking and Pharmacophore Modeling: Computational docking studies can elucidate the binding modes of this compound and its analogs within the active sites of various target proteins. nih.govresearchgate.net This has been successfully applied to design inhibitors of SARS-CoV-2 main protease and to understand interactions with tubulin. nih.govresearchgate.net Pharmacophore modeling can further identify the key chemical features required for biological activity, guiding the design of new, more potent molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the analogs and their biological activity. This approach has been used to design potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) based on the thiazolidine-2,4-dione scaffold. researchgate.net

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable profiles. nih.gov Computational tools can assess properties like oral bioavailability, metabolic stability, and potential off-target effects, helping to prioritize the synthesis of the most promising analogs. nih.govresearchgate.net

These computational predictions must be validated through rigorous experimental assays, including enzymatic and cell-based activity screens, creating an iterative cycle of design, synthesis, testing, and refinement.

Design and Synthesis of Prodrugs and Pro-inhibitors

To overcome potential challenges related to solubility, stability, or targeted delivery, the design of prodrugs and pro-inhibitors of this compound is a promising avenue. A prodrug is a biologically inactive compound that is metabolized in the body to produce the active drug.

A viable strategy involves linking the parent compound to a promoiety that can be cleaved by specific enzymes overexpressed in target tissues, such as tumors. For example, glucuronic acid-linked prodrugs of O6-benzylguanine have been developed. nih.gov These prodrugs are stable at physiological pH but are efficiently cleaved by β-glucuronidase, an enzyme often found in the necrotic regions of tumors, to release the active agent. nih.gov This approach could be adapted for this compound to achieve tumor-selective activation, thereby enhancing efficacy and reducing systemic toxicity. The design would involve identifying a suitable attachment point on the molecule that does not compromise its ultimate binding to the target once released.

Rational Design of Highly Selective and Potent Analogs

The rational design of analogs with enhanced potency and selectivity is a central goal of future research. This relies heavily on understanding the structure-activity relationships (SAR) of the pyrimidine-2,4-dione scaffold.

Systematic modifications of the benzyl and butyl substituents on the this compound core can provide critical insights. For instance, studies on N-benzylindole barbituric acid hybrids showed that substitutions on the benzyl ring significantly impacted anti-proliferative potency. nih.gov Analogs with 4-methoxy, 4-methyl, 4-fluoro, and 4-chloro substitutions on the benzyl group were identified as highly potent compounds against various cancer cell lines. nih.gov Similarly, research on cannabinoid receptor agonists demonstrated that systematic modification of physicochemical properties like lipophilicity and basicity was key to optimizing both potency and pharmacokinetic profiles. nih.gov

Future work should involve creating a focused library of analogs by altering:

The N1-benzyl group: Introducing various substituents (e.g., halogens, alkoxy, alkyl groups) at different positions on the phenyl ring.

The C6-butyl group: Varying the chain length, introducing branching, or replacing it with other alkyl or aryl groups.

The N3 position: Introducing substituents at the N3 position, which is known to influence the activity of related compounds. acs.org

The resulting analogs should be evaluated against a panel of biological targets to identify compounds with high potency and selectivity for a specific enzyme or receptor, paving the way for the development of next-generation therapeutics.

Data Tables

Table 1: Examples of Biologically Active Pyrimidine-2,4-dione and Related Analogs

| Compound Class | Example Analog | Biological Target/Activity | Reference |

| Pyrimidine-2,4,6-trione | 4-methoxy-N-benzyl analog | Anti-proliferative (Ovarian and Breast Cancer) | nih.gov |

| Pyrimidine-2,4,6-trione | 1,3-Bis(3,3-diphenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Inhibition of mutant SOD1 aggregation | nih.gov |

| Aminopyrimidine-2,4-dione | 5-arylethylidene-aminopyrimidine-2,4-dione | Dual BRD4/PLK1 Inhibition | mdpi.com |

| Imidazolidine-2,4-dione | 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivative | Selective Cannabinoid CB2 Receptor Agonist | nih.gov |

| Benzylpyrimidine | 2,4-diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine | Dihydrofolate Reductase (TgDHFR) Inhibition | nih.gov |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-6-butylpyrimidine-2,4-dione, and how can reaction yields be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions, such as the Biginelli reaction or nucleophilic substitution on a pyrimidine scaffold. Key factors influencing yield include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOEt) to stabilize intermediates .

- Temperature control : Reactions often require reflux conditions (80–120°C) to ensure complete cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the pure product .

Yield optimization can be achieved via Design of Experiments (DoE) to test variables like molar ratios, solvent polarity, and reaction time .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrimidine carbons at δ 150–160 ppm) .

- X-ray Crystallography : Single-crystal analysis provides precise bond angles and torsional parameters (e.g., C–C bond lengths: 1.48–1.52 Å; dihedral angles: 170–180°) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 287.15) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational spectroscopic data for substituted pyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-31G** basis sets) with experimental data to validate tautomeric forms .

- Variable-Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at low temperatures .

- Crystallographic Validation : Cross-reference experimental X-ray data (e.g., torsion angles ±5°) with computational geometry optimizations .

Q. What experimental design frameworks are effective for optimizing reaction conditions in multi-step syntheses of pyrimidine derivatives?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., temperature, catalyst loading, solvent) using a 2 factorial matrix to identify dominant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of pH on yield) using central composite designs .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±10% reagent excess) to assess process stability .

Q. How do steric and electronic effects of substituents (e.g., benzyl vs. butyl groups) influence the reactivity of pyrimidine-2,4-dione derivatives?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., benzyl) reduce nucleophilic substitution rates by hindering access to the pyrimidine ring .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the pyrimidine ring for electrophilic attacks, while electron-donating groups (e.g., alkyl) stabilize resonance structures .

- Kinetic Studies : Use pseudo-first-order conditions to measure rate constants () for reactions like hydrolysis or alkylation .

Data Analysis and Contradiction Resolution

Q. What analytical approaches reconcile conflicting bioactivity results for pyrimidine-2,4-dione derivatives across different assay systems?

- Methodological Answer :

- Dose-Response Curves : Compare IC values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

- Molecular Docking : Validate binding poses (e.g., CDK2 inhibition) using AutoDock Vina and cross-reference with crystallographic ligand-protein interactions .

- Meta-Analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., solvent toxicity in cell-based assays) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Adapted from )

| Parameter | Value |

|---|---|

| C–C Bond Length (Å) | 1.48–1.52 |

| Dihedral Angle (°) | 173.1–177.4 |

| R Factor | 0.065 |

| Data-to-Parameter Ratio | 15.8 |

Table 2 : Factorial Design Matrix for Yield Optimization (Adapted from )

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst Loading (mol%) | 5 | 15 |

| Reaction Time (h) | 6 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.